molecular formula C7H10N2 B6618652 1-cyclopropyl-3-methyl-1H-pyrazole CAS No. 1799651-70-9

1-cyclopropyl-3-methyl-1H-pyrazole

Cat. No. B6618652
M. Wt: 122.17 g/mol
InChI Key: HZDHBIYBEDKQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-methyl-1H-pyrazole is an organic compound, which is a cyclopropyl derivative of pyrazole. It is a heterocyclic compound and is primarily used as a precursor in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications in the fields of medicine and biochemistry and is used in the synthesis of many drugs, including anticonvulsants, antipsychotics, and antihistamines.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-cyclopropyl-3-methyl-1H-pyrazole involves the reaction of cyclopropyl ketone with hydrazine hydrate followed by methylation of the resulting pyrazole intermediate.

Starting Materials
Cyclopropyl ketone, Hydrazine hydrate, Methylating agent (e.g. methyl iodide)

Reaction
Step 1: Cyclopropyl ketone is reacted with hydrazine hydrate in the presence of a catalyst (e.g. acetic acid) to form 1-cyclopropyl-3-hydrazinyl-1H-pyrazole., Step 2: The resulting pyrazole intermediate is then methylated using a methylating agent (e.g. methyl iodide) to yield 1-cyclopropyl-3-methyl-1H-pyrazole.

Scientific Research Applications

1-cyclopropyl-3-methyl-1H-pyrazole has a wide range of scientific research applications. It is used as a precursor in the synthesis of various pharmaceuticals and other organic compounds. It is also used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and antihistamines. It is also used in the synthesis of various other compounds, including insecticides and herbicides.

Mechanism Of Action

1-cyclopropyl-3-methyl-1H-pyrazole acts as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is then responsible for the desired pharmacological effect. In the case of 1-cyclopropyl-3-methyl-1H-pyrazole, the active compound is 3-methyl-1H-pyrazole-4-carboxylic acid, which is responsible for the pharmacological effects of the compound.

Biochemical And Physiological Effects

1-cyclopropyl-3-methyl-1H-pyrazole has a wide range of biochemical and physiological effects. It has been shown to have anticonvulsant, antipsychotic, and antihistamine properties. It has also been shown to have anti-inflammatory and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective and anxiolytic effects.

Advantages And Limitations For Lab Experiments

1-cyclopropyl-3-methyl-1H-pyrazole has several advantages for use in lab experiments. It is a relatively stable compound, with a long shelf life, and is relatively easy to synthesize. It is also relatively inexpensive compared to other compounds. However, it is important to note that 1-cyclopropyl-3-methyl-1H-pyrazole is a hazardous compound and should be handled with caution.

Future Directions

1-cyclopropyl-3-methyl-1H-pyrazole has a wide range of potential future applications. It could be used to develop new pharmaceuticals, as well as new insecticides and herbicides. It could also be used to develop new anticonvulsants, antipsychotics, and antihistamines. In addition, it could be used to develop new compounds with neuroprotective and anxiolytic properties. Finally, it could be used to develop new compounds with anti-inflammatory and anti-arrhythmic properties.

properties

IUPAC Name

1-cyclopropyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-5-9(8-6)7-2-3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDHBIYBEDKQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-3-methyl-1H-pyrazole

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